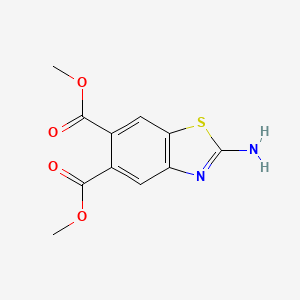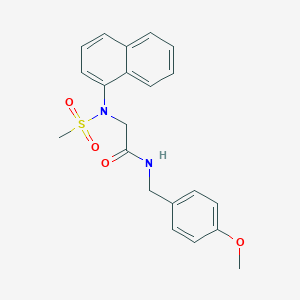
N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzyl group, a methylsulfonyl group, and a naphthalen-1-ylglycinamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Methoxybenzyl Intermediate: The initial step involves the preparation of the methoxybenzyl intermediate through the reaction of 4-methoxybenzyl chloride with a suitable amine under basic conditions.
Introduction of the Methylsulfonyl Group:
Coupling with Naphthalen-1-ylglycinamide: The final step involves the coupling of the methoxybenzyl-methylsulfonyl intermediate with naphthalen-1-ylglycinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
N-(4-methoxybenzyl)-N-methylamine: A simpler compound with a similar methoxybenzyl group but lacking the sulfonyl and naphthalen-1-ylglycinamide moieties.
N-(4-methoxybenzyl)thiosemicarbazide: Contains a methoxybenzyl group and a thiosemicarbazide moiety, used in coordination chemistry.
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A compound with a methoxybenzyl group and a pyrazole ring, used in pharmaceutical research.
Uniqueness
N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide is unique due to its combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the naphthalen-1-ylglycinamide moiety, in particular, distinguishes it from other similar compounds and contributes to its specific interactions with molecular targets.
特性
CAS番号 |
6443-29-4 |
|---|---|
分子式 |
C21H22N2O4S |
分子量 |
398.5 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide |
InChI |
InChI=1S/C21H22N2O4S/c1-27-18-12-10-16(11-13-18)14-22-21(24)15-23(28(2,25)26)20-9-5-7-17-6-3-4-8-19(17)20/h3-13H,14-15H2,1-2H3,(H,22,24) |
InChIキー |
REWLQWHQGUETOT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




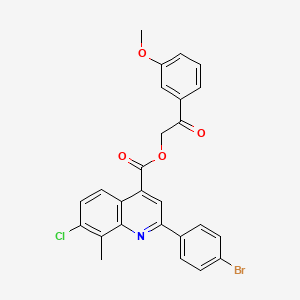
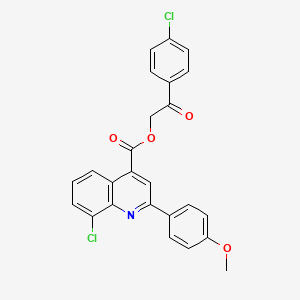
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide](/img/structure/B12473210.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide](/img/structure/B12473214.png)
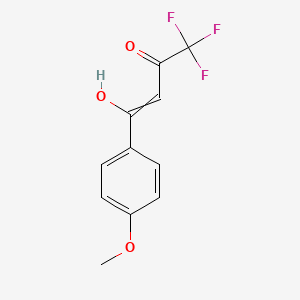
![N-(4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide](/img/structure/B12473221.png)
![N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B12473222.png)
![4-[({5-[(4-Bromophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12473225.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B12473232.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B12473239.png)

